molecular formula C16H15N5O B2392445 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide CAS No. 1421444-06-5

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B2392445
CAS No.: 1421444-06-5
M. Wt: 293.33
InChI Key: FECRORLKLSBWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide, also known as MPA-Na, is a chemical compound that has been widely used in scientific research. It is a sodium salt of 2-phenyl-N-(2-pyrimidinyl)-2-imidazoline-1-acetamide, which has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Research on structurally related compounds has highlighted their potential as antiviral agents. For example, a study focused on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating their designed preparation and evaluation as antirhinovirus agents. The key steps included the development of a new Horner−Emmons reagent for direct incorporation of the desired functional groups, indicating a stereospecific reaction towards the E-isomer, which is crucial for antiviral activity evaluation (Hamdouchi et al., 1999).

Gastric Antisecretory and Cytoprotective Properties

Another study described the discovery of substituted imidazo[1,2-a]pyridines as a novel class of antiulcer agents. These compounds exhibited both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. This suggests their potential mechanism may involve inhibition of the H+/K+-ATPase enzyme, marking them as candidates for further development in treating ulcers (Kaminski et al., 1985).

Antifungal Agents

A recent study synthesized a series of derivatives designed to combat drug-resistant fungal infections. The compounds were characterized and evaluated against various fungal strains, with molecular docking studies suggesting their mechanism of action might involve inhibition of a cytochrome P450-dependent enzyme. This research underscores the potential of such derivatives as effective antifungal agents, particularly against Candida albicans and Candida krusei, highlighting the importance of structural optimization for enhanced anti-Candida activity (Altındağ et al., 2017).

Melatonin Receptor Ligands

Investigations into imidazo[1,2-a]pyridines as melatonin receptor ligands have led to the design and synthesis of novel compounds with significant affinities for melatonin receptors. These studies are crucial for developing new therapeutic agents targeting sleep disorders and potentially other conditions affected by melatonin signaling (El Kazzouli et al., 2011).

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-17-7-8-21(12)16-18-10-14(11-19-16)20-15(22)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRORLKLSBWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.